molecular formula C7H10N2O2 B8053300 Ethyl 1-amino-1H-pyrrole-3-carboxylate

Ethyl 1-amino-1H-pyrrole-3-carboxylate

Cat. No.: B8053300
M. Wt: 154.17 g/mol
InChI Key: VBGYWFSEXIYBFX-UHFFFAOYSA-N
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Description

Ethyl 1-amino-1H-pyrrole-3-carboxylate (CAS 941693-95-4) is a heterocyclic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This compound serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis, primarily used as a key intermediate for constructing complex molecules. Its structure, featuring both an amino group and a carboxylate ester on the pyrrole ring, makes it a valuable building block for developing novel therapeutic agents. The pyrrole heterocycle is a common structural element in many natural products and approved drugs, known for its ability to interact with various biological targets and for favorable physicochemical properties such as lipophilicity, which aids in membrane penetration and absorption . In scientific research, this compound finds significant application in the design and synthesis of new compounds with potential biological activity. Specifically, pyrrole derivatives are extensively investigated for their antibacterial properties , offering a promising path for addressing the growing challenge of antibacterial resistance . Research into novel pyrrole-based compounds has identified them as potential inhibitors of essential bacterial enzymes, such as the ClpP1P2 protease in Mycobacterium tuberculosis , validating this scaffold as a source of anti-tubercular agents . Beyond antimicrobial applications, the pyrrole core is also a fundamental structure in the development of potential anticancer and anti-inflammatory agents, acting through mechanisms such as enzyme inhibition or interaction with specific receptor sites . This product is provided with a purity of 95% and should be stored at room temperature. It is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Handling should be performed by trained professionals in a well-ventilated area, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-aminopyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-3-4-9(8)5-6/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYWFSEXIYBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1 Amino 1h Pyrrole 3 Carboxylate

Direct Synthesis Approaches for the 1-Amino-1H-pyrrole Core

The direct formation of the 1-amino-1H-pyrrole ring system is a primary strategy for synthesizing the title compound. These methods often involve the simultaneous construction of the heterocyclic ring and the incorporation of the N-amino functionality.

Multi-component Reactions for Pyrrole (B145914) Ring Formation

Multi-component reactions (MCRs) offer an efficient route to complex molecules like pyrrole derivatives in a single step from three or more starting materials. The Hantzsch pyrrole synthesis, a classic MCR, involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia. nih.gov A variation of this reaction using a hydrazine (B178648) derivative in place of an amine could theoretically lead to the formation of N-aminopyrroles.

While a specific MCR for the direct synthesis of ethyl 1-amino-1H-pyrrole-3-carboxylate is not prominently described, the general principles of MCRs are applicable. For instance, a hypothetical three-component reaction could involve a β-ketoester, an appropriate C2-synthon, and hydrazine to form the desired 1-aminopyrrole (B1266607) ring with the ester group at a suitable position.

Cyclization Reactions Employing Specific Precursors

The cyclization of acyclic precursors is a fundamental and widely used method for the synthesis of heterocyclic compounds, including N-aminopyrroles. A notable example is the gold(I)-catalyzed cycloisomerization of β-allenylhydrazones. This reaction provides an efficient pathway to multisubstituted N-aminopyrroles under mild conditions with short reaction times. organic-chemistry.org The mechanism involves the π-complexation of the allene (B1206475) moiety with the gold(I) catalyst, followed by nucleophilic attack of the nitrogen atom of the hydrazone, a subsequent zwitterion formation, and a organic-chemistry.orgnih.gov-shift to yield the final pyrrole product. organic-chemistry.org

Another relevant cyclization strategy involves the reaction of hydrazones with various reagents. The cyclization of unsaturated hydrazones, for instance, can lead to the formation of N-heterocycles. researchgate.netchempap.org While often employed for the synthesis of pyrazolines, modifications to the substrate and reaction conditions could potentially be adapted for the synthesis of 1-aminopyrroles. nih.gov

Strategies for Introducing the Ester Moiety at Position 3

The introduction of the ethyl ester group at the C3 position of the pyrrole ring is a crucial step in the synthesis of the target molecule. In many synthetic strategies, this functional group is incorporated from the outset through the choice of starting materials. For example, in a Hantzsch-type synthesis, the use of a β-ketoester like ethyl acetoacetate (B1235776) directly installs the ester group at the desired position on the resulting pyrrole ring. nih.gov

Alternatively, the ester group can be introduced onto a pre-formed pyrrole ring through functionalization reactions. However, for the synthesis of this compound, incorporating the ester functionality within the initial ring-forming reaction is generally a more convergent and efficient approach. A practical one-pot synthesis for ethyl 4-substituted-1H-pyrrole-3-carboxylates has been developed, which involves a Horner-Wadsworth-Emmons reaction followed by a reaction with tosylmethylisocyanide (TosMIC). acs.org While this method does not produce a 1-amino derivative, it highlights a robust strategy for constructing the pyrrole-3-carboxylate core.

Synthesis via Functional Group Interconversions on Pre-existing Pyrrole Scaffolds

An alternative approach to the direct synthesis of the target molecule is the modification of a pre-existing pyrrole ring through functional group interconversions. This can involve the introduction of the N-amino group or the ester functionality onto a pyrrole precursor.

The amination of the nitrogen atom of a pre-formed pyrrole-3-carboxylate represents a potential route. This could theoretically be achieved by reacting the corresponding NH-pyrrole with a suitable aminating agent. However, such reactions can be challenging due to the potential for side reactions and the need for specific activating groups on the pyrrole nitrogen.

More commonly, functional group interconversions are used to modify substituents on the pyrrole ring. For instance, a carboxylic acid at the C3 position could be esterified to the corresponding ethyl ester. However, direct synthesis methods that already incorporate the desired ester are generally preferred for their efficiency.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Stoichiometry

The efficiency and yield of pyrrole synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, the choice and loading of the catalyst, and the stoichiometry of the reactants.

ParameterGeneral Observations in Pyrrole Synthesis
Temperature Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reaction. Microwave irradiation has been shown to accelerate some pyrrole syntheses.
Solvent A variety of solvents are used, including polar aprotic solvents like DMF and DMSO, as well as alcohols and toluene. The choice of solvent can significantly influence reaction rates and selectivity.
Catalyst Both acid and base catalysts are commonly employed. Lewis acids and Brønsted acids can facilitate cyclization and dehydration steps. Bases are often used to deprotonate starting materials in condensation reactions. Metal catalysts, such as gold and palladium, are utilized in specific cyclization and cross-coupling reactions. organic-chemistry.org
Stoichiometry The molar ratio of reactants is crucial for maximizing the yield of the desired product and minimizing side reactions. In multi-component reactions, the stoichiometry is carefully controlled to ensure the efficient formation of the target molecule.

Modern Synthetic Techniques: Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and efficiency compared to traditional batch processes. This technology is well-suited for the production of pyrrole derivatives.

A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been reported, utilizing a Hantzsch-type reaction. syrris.com In this process, starting materials are continuously pumped through a heated microreactor, allowing for precise control over reaction parameters and leading to high yields and purity of the product. The in situ generation and use of by-products can also be integrated into flow systems, further enhancing the efficiency of the process.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry are readily applicable to the known synthetic routes for pyrroles. Adapting a multi-component or cyclization reaction to a flow process could enable the scalable and efficient production of this target compound.

Spectroscopic and Structural Characterization of Ethyl 1 Amino 1h Pyrrole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced NMR methods, provides unambiguous evidence for the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of Ethyl 1-amino-1H-pyrrole-3-carboxylate displays distinct signals corresponding to the protons of the pyrrole (B145914) ring, the N-amino group, and the ethyl ester moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyrrole ring (H-2, H-4, and H-5) resonate in the aromatic region. The presence of an electron-withdrawing substituent like an alkoxycarbonyl group on the N-substituted pyrrole ring causes a significant downfield shift for the α-proton resonances. ipb.pt The ethyl group presents a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.0 - 7.5 t ~2.5
H-4 6.5 - 7.0 t ~2.0
H-5 6.8 - 7.3 t ~2.8
-NH₂ 5.0 - 6.0 br s -
-OCH₂CH₃ 4.0 - 4.3 q ~7.1
-OCH₂CH₃ 1.1 - 1.4 t ~7.1

Note: Data are predicted based on values for structurally similar pyrrole derivatives. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct resonance. The carbonyl carbon (C=O) of the ester group is characteristically found at the most downfield position. The carbons of the pyrrole ring appear in the aromatic region, while the aliphatic carbons of the ethyl group are observed at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 160 - 165
C-3 115 - 120
C-2 120 - 125
C-5 118 - 123
C-4 108 - 113
-OCH₂CH₃ 59 - 62
-OCH₂CH₃ 14 - 15

Note: Data are predicted based on values for structurally similar pyrrole derivatives, such as ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

To confirm the structural assignments from 1D NMR, advanced 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, such as those on the pyrrole ring (H-2, H-4, H-5) and within the ethyl group (-CH₂-CH₃). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on its attached proton's chemical shift.

¹⁵N NMR spectroscopy would provide direct information about the nitrogen environments. Nitrogen heterocyclic compounds exhibit a wide range of chemical shifts. ipb.pt The two nitrogen atoms in this compound—one in the pyrrole ring and one in the amino group—would have distinct chemical shifts, confirming their different electronic environments. ipb.pt

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds. The presence of hydrogen bonding can cause broadening of the N-H stretching peaks. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3400 - 3200
Pyrrole Ring / Ethyl Group C-H Stretch (Aromatic / Aliphatic) 3100 - 2850
Ester (C=O) C=O Stretch 1730 - 1700
Pyrrole Ring C=C / C-N Stretch 1600 - 1450
Ester (C-O) C-O Stretch 1300 - 1150

Note: Data are predicted based on typical values for these functional groups found in similar molecules. rsc.orgspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O₂), the molecular weight is 154.17 g/mol . sigmaaldrich.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. rsc.org The mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 154. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) or the entire carbethoxy group (-COOC₂H₅).

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Formula m/z (Predicted) Description
[M]⁺ [C₇H₁₀N₂O₂]⁺ 154 Molecular Ion
[M-C₂H₅O]⁺ [C₅H₅N₂O]⁺ 109 Loss of ethoxy radical
[M-C₂H₅OH]⁺ [C₅H₄N₂O]⁺ 108 Loss of ethanol

Note: Fragmentation is predicted based on common pathways for ethyl esters.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, LCMS)

Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of a reaction and for assessing the purity of the final product. In the context of this compound, methods such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are routinely employed. synhet.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, inexpensive, and effective method used to qualitatively monitor the progress of a chemical reaction. researchgate.net It allows chemists to observe the consumption of starting materials and the appearance of the product. For the synthesis of pyrrole derivatives, TLC is frequently used to determine the reaction endpoint before workup and purification. rsc.orgresearchgate.net

The process typically involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly coated with a stationary phase like silica (B1680970) gel. rsc.org The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation of components is based on their differential partitioning between the stationary and mobile phases.

Stationary Phase: For the analysis of pyrrole carboxylates and related intermediates, silica gel plates (e.g., Merck silica gel 60 F254) are standard. rsc.org

Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the compounds being separated. Typical solvent systems for related pyrrole derivatives include mixtures of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) (EtOAc). rsc.orgresearchgate.net The ratio is adjusted to achieve optimal separation.

Visualization: Since many organic compounds are colorless, visualization is often necessary. Compounds with a chromophore can be seen under UV light (typically at 254 nm) as dark spots on a fluorescent background. rsc.org Alternatively, the plates can be stained with chemical reagents like vanillin (B372448) or potassium permanganate (B83412) solution to visualize the separated spots. rsc.org

While specific Rf (retention factor) values for this compound are not detailed in the provided literature, the table below shows examples from the synthesis of other substituted pyrroles, illustrating how TLC data is reported for reaction monitoring.

Table 1: Examples of TLC Systems for Monitoring Pyrrole Synthesis

Compound Type Mobile Phase (Eluent) Stationary Phase Visualization Rf Value Reference
Nitro Amine Intermediate PE : EtOAc (4:1) Silica Gel UV, Vanillin 0.33 rsc.org
2,5-disubstituted Pyrrole 2% Et2O in PE Silica Gel UV, Vanillin 0.30 rsc.org
Substituted Pyrrole PE : EtOAc (19:1) Silica Gel UV, Vanillin 0.23 rsc.org

This table is illustrative of methods used for related pyrrole compounds.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the high separation capability of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. It is a primary method used to confirm the identity and determine the purity of this compound. synhet.com Commercial suppliers often use LCMS or GCMS (Gas Chromatography-Mass Spectrometry) to certify the purity of the compound, which is frequently reported as greater than 95% or 99%. synhet.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC separates the components of a mixture based on their interactions with the stationary phase of a column and a liquid mobile phase. For compounds like this compound, a reversed-phase column (e.g., C18) is commonly used. nih.gov Elution is typically performed using a gradient system, where the composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is changed over time to effectively separate impurities from the main compound. nih.govsielc.com

Mass Spectrometry (MS): As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight measurement, which is crucial for confirming the identity of the synthesized compound. For this compound (C7H10N2O2, Molecular Weight: 154.17 g/mol ), a key ion observed would be the protonated molecule [M+H]+ at an m/z of approximately 155. sigmaaldrich.comnih.gov

Table 2: LCMS Analysis Parameters for this compound

Parameter Description Purpose
Technique Liquid Chromatography-Mass Spectrometry (LCMS) Purity assessment and structural confirmation. synhet.com
Separation Mode High-Performance Liquid Chromatography (HPLC), typically reversed-phase. Separates the target compound from starting materials, by-products, and other impurities. nih.gov
Detection Mode Mass Spectrometry (MS) Provides molecular weight data (mass-to-charge ratio) to confirm the identity of the compound. synhet.com
Data Obtained Retention Time (tR) from HPLC and mass spectrum (m/z) from MS. The retention time helps identify the compound, while the m/z value confirms its molecular weight.

| Purity Determination | The area of the HPLC peak corresponding to the compound is compared to the total area of all peaks. | Quantifies the purity level, often stated as >95% or >99%. synhet.comsigmaaldrich.com |

Reactivity and Chemical Transformations of Ethyl 1 Amino 1h Pyrrole 3 Carboxylate

Reactions at the 1-Amino Group

The exocyclic amino group attached to the pyrrole (B145914) nitrogen is a key site for derivatization and participation in cyclization reactions. Its reactivity is influenced by the electronic nature of the pyrrole ring.

Derivatization and Substitution Reactions (e.g., Acylation, Alkylation)

The 1-amino group of N-aminopyrroles can undergo typical reactions of primary amines, such as acylation and alkylation, to introduce various substituents.

Acylation: The N-acylation of amines is a fundamental transformation in organic synthesis. For N-aminopyrroles, this reaction can be achieved using various acylating agents like acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid generated. mdpi.comnih.gov For instance, the acylation of amines can be carried out using acetonitrile (B52724) as an acetylating agent in the presence of a catalyst like alumina. nih.gov Another approach involves the use of N-acylbenzotriazoles, which are effective acylating agents for a wide range of amines. mdpi.com While specific examples for ethyl 1-amino-1H-pyrrole-3-carboxylate are not extensively documented in readily available literature, the general reactivity of N-amino heterocycles suggests that it would readily undergo acylation to form the corresponding N-acylamino derivatives.

Alkylation: The N-alkylation of amines with alkyl halides is a common method for the synthesis of more substituted amines. wikipedia.orgmasterorganicchemistry.com However, this reaction can sometimes lead to over-alkylation due to the increased nucleophilicity of the product amine. masterorganicchemistry.com For N-aminopyrroles, selective mono-alkylation can be challenging. Alternative methods, such as reductive amination, are often preferred for a more controlled synthesis of N-alkylated amines. masterorganicchemistry.com Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods. chemrxiv.org In the case of pyrrole itself, N-alkylation can be achieved by deprotonation with a strong base to form the pyrrolide anion, followed by reaction with an electrophile. acs.org

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl chloride, pyridineN-Acyl-1-aminopyrrole
AcylationAcetic anhydride (B1165640)N-Acetyl-1-aminopyrrole
AlkylationAlkyl halide, baseN-Alkyl-1-aminopyrrole

This table represents generalized reactions based on the known reactivity of N-aminopyrroles.

Annulation and Cyclization Reactions Involving the Amino Nitrogen

The 1-amino group is a key nucleophilic center that can participate in annulation and cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines.

The reaction of 3-aminopyrazoles with various reagents like β-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.comgoogle.comnih.govsyrris.comresearchgate.net The exocyclic amino group of the aminopyrazole acts as the primary nucleophile in these condensation reactions. mdpi.com This reactivity can be extrapolated to 1-aminopyrroles, where the amino group can react with suitable electrophiles to construct a fused pyrimidine (B1678525) ring. For example, the condensation of aminopyrazoles with symmetric and non-symmetric alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in the presence of a catalyst like potassium bisulfate, yields pyrazolo[1,5-a]pyrimidines. syrris.com Similarly, reaction with isoflavones can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These synthetic strategies highlight the potential of the 1-amino group of this compound to be utilized in the construction of pyrrolo[1,2-b]pyrimidine or related fused heterocyclic scaffolds.

Reactant 1Reactant 2Product
5-AminopyrazoleDiethyl malonatePyrazolo[1,5-a]pyrimidine-5,7-diol
5-Aminopyrazole(E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamide
3-AminopyrazoleIsoflavone5,6-Diarylpyrazolo[1,5-a]pyrimidine or 6,7-diarylpyrazolo[1,5-a]pyrimidine

This table showcases examples of cyclization reactions with aminopyrazoles, analogous to the expected reactivity of this compound.

Transformations Involving the 3-Carboxylate Group

The ethyl carboxylate group at the 3-position of the pyrrole ring offers another handle for chemical modification through reactions such as hydrolysis, amidation, and reduction.

Ester Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the carboxylic acid. This method is generally preferred as the reaction is irreversible. Acid-catalyzed hydrolysis, using a dilute mineral acid, is a reversible process. nih.govresearchgate.net The resulting 1-amino-1H-pyrrole-3-carboxylic acid is a valuable intermediate for further synthetic manipulations, such as amide bond formation. A continuous flow synthesis method has been reported for the direct synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which involves an in situ hydrolysis of the tert-butyl ester. nih.govresearchgate.net

ReactionReagents and ConditionsProduct
Basic Hydrolysis1. NaOH (aq), Heat2. H₃O⁺1-Amino-1H-pyrrole-3-carboxylic acid
Acidic HydrolysisH₃O⁺, Heat1-Amino-1H-pyrrole-3-carboxylic acid

This table represents generalized conditions for ester hydrolysis.

Amidation and Transesterification Reactions

Amidation: The direct conversion of the ethyl ester to an amide can be achieved by reacting it with an amine. This reaction is often facilitated by the use of coupling agents. A reported method for the amidation of pyrrole carboxylate compounds involves the use of a cyclic alkyltriphosphonate anhydride as a coupling agent. sigmaaldrich.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.net

Transesterification: While less common for this specific substrate, transesterification is a potential reaction where the ethyl group of the ester is exchanged with another alkyl group by reacting with a different alcohol in the presence of an acid or base catalyst.

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol, yielding (1-amino-1H-pyrrol-3-yl)methanol. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. acs.orgyoutube.com The reaction proceeds via the formation of an aldehyde intermediate which is further reduced to the alcohol. acs.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. acs.org

ReactionReagent and ConditionsProduct
ReductionLiAlH₄, Et₂O or THF(1-Amino-1H-pyrrol-3-yl)methanol

This table represents a generalized reaction for ester reduction.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). researchgate.netpearson.com The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms and rendering the heterocycle more reactive than benzene. pearson.com In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) and C5 positions, as the resulting cationic intermediate (arenium ion) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) or C4 positions. brainly.comonlineorganicchemistrytutor.com

In the case of this compound, the regiochemical outcome of electrophilic substitution is governed by the electronic and steric effects of the two substituents: the 1-amino group and the 3-ethoxycarbonyl group.

1-Amino Group: The N-amino group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrrole ring. This group directs incoming electrophiles to the ortho (C2 and C5) positions.

3-Ethoxycarbonyl Group: The ethyl carboxylate group is an electron-withdrawing group and, therefore, a deactivating group. It directs incoming electrophiles to the meta position relative to itself (C5).

The interplay of these directing effects suggests that the C5 position is the most likely site for electrophilic attack, as it is activated by the strongly activating N-amino group and is the meta position relative to the deactivating ester group. The C2 position is also activated by the N-amino group but is sterically hindered by its proximity. The C4 position is deactivated by the adjacent C3-ester group.

A common and illustrative example of electrophilic aromatic substitution on electron-rich pyrroles is the Vilsmeier-Haack reaction . chemistrysteps.comchemtube3d.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. ijpcbs.com For N-substituted pyrroles, the regioselectivity of the Vilsmeier-Haack reaction is sensitive to steric hindrance at the nitrogen substituent. thieme-connect.comtandfonline.com In the case of this compound, formylation is expected to occur preferentially at the less sterically hindered C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating Influence of 1-Amino GroupActivating/Deactivating Influence of 3-Ethoxycarbonyl GroupOverall Predicted Reactivity
C2 Activating (ortho)Deactivating (inductive)Moderately activated, sterically hindered
C4 Activating (meta)Deactivating (ortho)Deactivated
C5 Activating (para)Deactivating (meta)Strongly activated, most likely site of substitution

Nucleophilic Reactions and Additions to the Pyrrole Core

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease the electron density and stabilize the intermediate Meisenheimer complex. quimicaorganica.org For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic aromatic substitution with piperidine (B6355638) and methoxide (B1231860) ion. rsc.org

For this compound, the presence of the electron-donating N-amino group counteracts the electron-withdrawing effect of the C3-ester group, making direct nucleophilic attack on the pyrrole ring challenging under normal conditions.

However, nucleophilic reactions can readily occur at the substituent groups:

Reactions at the Ester Group: The ethyl carboxylate group is susceptible to nucleophilic acyl substitution. For example, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. nih.gov The ester can also be converted to an amide via reaction with an amine.

Reactions at the N-Amino Group: The N-amino group can act as a nucleophile. It can be acylated by reaction with acid chlorides or anhydrides, or alkylated with alkyl halides. libretexts.orgyoutube.com These reactions would modify the electronic properties of the pyrrole ring.

While direct nucleophilic addition to the pyrrole core is unfavorable, Michael-type additions can occur on pyrrole derivatives bearing a suitably positioned electron-withdrawing group on a side chain.

Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity

As discussed in Section 4.3, the regioselectivity of electrophilic substitution on this compound is primarily controlled by the directing effects of the N-amino and C3-ethoxycarbonyl substituents. The strong activating and ortho, para-directing nature of the N-amino group dominates, leading to a strong preference for substitution at the C5 position. Steric hindrance from bulky N-substituents can influence the ratio of C2 to C5 substitution, with larger groups favoring the less hindered C5 position. researchgate.net In the Vilsmeier-Haack reaction, the use of sterically crowded formamides has been shown to increase the proportion of the β-formylated product in N-substituted pyrroles. thieme-connect.com

Stereoselectivity

The investigation of stereoselectivity requires the presence of a chiral element in the molecule or the reaction. This compound itself is achiral. However, stereoselective transformations can be envisaged through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the N-amino group. wikipedia.orgnumberanalytics.com This would create a chiral environment around the pyrrole ring, potentially directing subsequent reactions to occur on one face of the molecule, leading to the formation of a specific enantiomer or diastereomer. After the reaction, the chiral auxiliary can be removed. The influence of chiral auxiliaries has been demonstrated in intramolecular conjugate additions of pyrrole to N-tethered Michael acceptors. rsc.org

Stereoselective Reduction: The pyrrole ring can be reduced to a pyrrolidine (B122466) ring, creating up to four new stereocenters. The heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity. nih.govacs.org The stereochemical outcome is often directed by a pre-existing stereocenter in one of the substituents. nih.govacs.org

Asymmetric Catalysis: The use of a chiral catalyst could enable enantioselective reactions on the pyrrole ring or its substituents. For example, chiral catalysts have been employed for enantioselective cycloadditions involving pyrrole derivatives. nih.gov

Computational and Theoretical Investigations of Ethyl 1 Amino 1h Pyrrole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic and geometric features of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the molecular geometry, finding the lowest energy conformation which corresponds to the most stable structure. This process determines key parameters such as bond lengths, bond angles, and dihedral angles.

For instance, studies on analogous compounds like Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate have utilized DFT and Hartree-Fock (MO-HF) methods to determine the minimum energy conformation. nih.gov In one such study, the optimized geometry revealed that the angle between the phenyl and pyrrole (B145914) rings was larger in the calculated gas-phase structure than in the solid-state crystal structure. nih.gov Similarly, analysis of a related dihydro-pyrrole derivative, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, showed the heterocyclic five-membered pyrrole ring to be essentially planar. researchgate.net The fluorophenyl ring in that molecule forms a significant dihedral angle with the central pyrrole ring. researchgate.netnih.gov These examples highlight how DFT is used to establish the foundational geometric and stability characteristics of a molecule.

Table 1: Representative Geometric Parameters for a Pyrrole Derivative (Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) Calculated via DFT Data sourced from studies on an analogous compound.

Parameter Bond/Angle Value
Bond Length Phenyl C-C 1.365 - 1.385 Å nih.gov
Dihedral Angle Fluorophenyl to Pyrrole Ring 67.6 (2)° researchgate.netnih.gov
Dihedral Angle Ethoxy Carbonyl to Pyrrole Ring 9.2 (3)° researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how a molecule interacts with other species. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. researchgate.netmaterialsciencejournal.org From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Computational studies on similar heterocyclic systems, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, have calculated these descriptors using DFT (B3LYP) methods to define the molecule's reactivity. materialsciencejournal.org

Table 2: Calculated Quantum Chemical Reactivity Descriptors for an Analogous Pyran Carboxylate Derivative Data sourced from studies on an analogous compound to illustrate the concept.

Descriptor Formula Value (eV)
HOMO Energy (EHOMO) - -7.06 materialsciencejournal.org
LUMO Energy (ELUMO) - -2.54 materialsciencejournal.org
Energy Gap (ΔE) ELUMO - EHOMO 4.52
Ionization Potential (I) -EHOMO 7.06 materialsciencejournal.org
Electron Affinity (A) -ELUMO 2.54 materialsciencejournal.org
Electronegativity (χ) (I + A) / 2 4.80
Chemical Hardness (η) (I - A) / 2 2.26
Chemical Softness (S) 1 / (2η) 0.22

Theoretical vibrational analysis is a powerful tool for interpreting and assigning bands in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometry, researchers can predict the positions of spectral peaks corresponding to specific molecular motions, such as stretching, bending, and rocking of bonds. nih.gov

The process typically involves performing frequency calculations using DFT methods, like B3LYP, which yield a set of harmonic vibrational frequencies. nih.govtandfonline.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve the correlation with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov This correlation between theoretical and experimental spectra provides confident assignments for complex spectra and confirms the optimized molecular structure. rsc.org

Reaction Mechanism Studies via Computational Modeling

Computational modeling serves as a virtual laboratory to explore the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy barrier along the reaction coordinate, and its structure and energy determine the reaction rate.

Methodologies such as DFT are used to locate the geometries of transition states and calculate their corresponding activation energies. researchgate.net This information is crucial for understanding reaction feasibility, kinetics, and selectivity. For instance, in reactions involving quinolin-4(1H)-ones, computational analysis of Gibbs free energies for different transition states helped explain why an alkylated product was favored over another potential product. acs.org Although specific reaction mechanism studies for Ethyl 1-amino-1H-pyrrole-3-carboxylate were not identified, this approach would be essential for investigating its synthesis, degradation, or biochemical interactions.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) as a function of one or more key dihedral angles. nih.gov

By systematically rotating specific bonds and calculating the energy at each step, a PES can be generated. researchgate.netmdpi.com This map reveals the low-energy valleys corresponding to stable conformations and the saddle points that represent the transition states between them. For example, QM potential energy surfaces have been calculated for amino acid side chains to understand their intrinsic conformational preferences, which influence protein structure and function. nih.gov A similar analysis for this compound would involve rotating the bonds associated with the ethyl and amino groups to identify its most stable three-dimensional shape and conformational flexibility. Studies on related pyrrole carboxylates have found that the minimum energy is achieved at specific angles between the substituent groups and the pyrrole ring. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules pack together in a solid state or interact in solution is governed by non-covalent intermolecular forces, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. gatech.edu Computational methods are invaluable for visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful technique used to explore intermolecular contacts in crystals. The Hirshfeld surface partitions the space in a crystal, assigning a region to each molecule. By mapping properties like dnorm (normalized contact distance) onto this surface, one can visualize close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Pyrrole Derivative Data sourced from studies on Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate to illustrate the methodology.

Contact Type Contribution (%)
H···H 43.7 nih.gov
O···H / H···O 20.8 nih.gov
H···F / F···H 12.8 nih.gov
C···H / H···C 10.4 nih.gov

Molecular Dynamics Simulations for Dynamic Behavior (Focused on Chemical Reactivity, not Biological Interactions)

While specific molecular dynamics (MD) simulations focusing solely on the chemical reactivity of this compound are not extensively documented in publicly available literature, the dynamic behavior and reactivity of this molecule can be inferred from computational studies on related N-substituted and 3-carboxylated pyrrole derivatives. MD simulations, coupled with quantum mechanics (QM) calculations, provide a powerful tool to understand the conformational landscape, solvent effects, and the energetics of reaction pathways.

Theoretical investigations into substituted pyrroles reveal that the dynamic behavior is crucial in determining their reactivity. nih.gov The N-amino group in this compound is a significant feature, as the nitrogen lone pair can participate in conjugation with the pyrrole ring's π-system. This electronic delocalization influences the electron density at various positions of the ring, thereby directing the approach of electrophiles or nucleophiles.

The ethyl carboxylate group at the 3-position acts as an electron-withdrawing group, which can modulate the reactivity of the pyrrole ring. numberanalytics.com Computational studies on similar pyrrole carboxamides have highlighted the importance of the orientation of such substituents in dictating intermolecular interactions and, by extension, reactivity in a condensed phase. nih.govnih.govrsc.org

Molecular dynamics simulations would allow for the exploration of the rotational barrier around the N-N bond of the amino group and the C-C bond connecting the carboxylate group to the pyrrole ring. These rotations define the accessible conformations of the molecule, some of which may be more favorable for certain reactions. For instance, the orientation of the ethyl carboxylate group could sterically hinder or facilitate the approach of a reactant to the adjacent C-2 or C-4 positions of the pyrrole ring.

Furthermore, MD simulations can model the explicit interactions with solvent molecules. The solvent shell around the molecule can influence its conformational preferences and the stability of potential transition states. For a molecule like this compound, with both hydrogen bond donor (N-H) and acceptor (C=O, N-amino) sites, solvent interactions are expected to play a significant role in its chemical behavior.

Although direct MD simulation data for this specific compound is sparse, the principles from studies on related systems suggest that the interplay between the electronic effects of the N-amino and ethyl carboxylate groups, along with the dynamic conformational flexibility, governs its chemical reactivity. researchgate.netacs.org

Detailed Research Findings

Research on related N-aminopyrroles has shown that the N-amino group can direct electrophilic substitution to the β-position of the pyrrole ring, a contrast to the typical α-selectivity of pyrrole itself. researchgate.net This is attributed to the electronic influence of the amino substituent. Computational studies, such as Density Functional Theory (DFT), can quantify the charge distribution and frontier molecular orbital (HOMO/LUMO) energies, which are key indicators of reactivity. researchgate.net For instance, a higher HOMO density on the β-carbons would support the observed regioselectivity in electrophilic reactions.

Studies on pyrrole-2-carboxamides have utilized molecular docking simulations, a computational technique related to MD, to understand binding interactions. nih.govacs.org While focused on biological targets, these studies underscore the importance of the carboxamide group in forming specific hydrogen bond interactions, a principle that also applies to its reactivity with chemical reagents.

The following table summarizes key computational parameters that could be expected for this compound based on data for related pyrrole derivatives.

Computational ParameterPredicted Value/Characteristic for this compoundSource of Inference
HOMO-LUMO Gap Expected to be relatively small, indicating potential for high reactivity. researchgate.net
Electron Density Increased electron density at the β-positions of the pyrrole ring due to the N-amino group. researchgate.net
Dipole Moment A significant dipole moment is expected due to the polar amino and carboxylate groups. researchgate.net
Conformational Energy Barrier Low rotational barriers around the exocyclic single bonds, allowing for conformational flexibility.Inferred from general chemical principles

Synthetic Utility and Application As a Chemical Building Block

Precursor in the Construction of Advanced Heterocyclic Systems

The structure of Ethyl 1-amino-1H-pyrrole-3-carboxylate is primed for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The N-amino group, acting as a binucleophile, can readily participate in condensation and cycloaddition reactions with appropriate electrophilic partners to form new rings fused to the pyrrole (B145914) core.

A notable application is in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. The reaction of 3-aminopyrrole with various 1,3,5-triazines can proceed through an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov In this transformation, the electron-rich aminopyrrole acts as the diene, and the electron-deficient triazine serves as the dienophile. This is followed by a cascade of reactions to yield the fused pyrimidine (B1678525) ring system. For instance, reactions with triazines bearing electron-withdrawing groups such as trifluoromethyl (CF3) or ethyl carboxylate (CO2Et) favor this cycloaddition pathway. nih.gov

Furthermore, the N-amino group can react with 1,3-dicarbonyl compounds or their equivalents to construct fused pyridazine (B1198779) rings, leading to pyrrolo[1,2-b]pyridazine (B13699388) skeletons. These reactions typically involve an initial condensation to form a hydrazone-like intermediate, followed by intramolecular cyclization and dehydration. The specific reaction conditions and the nature of the dicarbonyl compound influence the final structure and yield of the product.

The versatility of this precursor is highlighted by its ability to undergo various cyclization strategies, as shown in the table below, leading to a diverse range of advanced heterocyclic systems.

Reactant TypeFused Heterocyclic SystemReaction TypeRef.
1,3,5-TriazinesPyrrolo[3,2-d]pyrimidinesInverse-Electron-Demand Diels-Alder nih.gov
1,3-Dicarbonyl CompoundsPyrrolo[1,2-b]pyridazinesCondensation-Cyclization dntb.gov.ua
α,β-Unsaturated KetonesSubstituted PyrrolopyridazinesCondensation-Cyclization nih.gov

Scaffold for the Rational Design and Construction of Complex Organic Molecules

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.netresearchgate.net this compound serves as a foundational scaffold upon which complex molecular structures with potential biological activity can be rationally designed and constructed. The different reactive sites on the molecule can be selectively functionalized to append various pharmacophoric groups and modulate physicochemical properties.

For example, the N-amino group can be acylated or alkylated, the pyrrole ring can undergo electrophilic substitution, and the ester can be hydrolyzed or converted to an amide. This allows for the systematic exploration of the chemical space around the central pyrrole core. The development of pyrrole-containing compounds as inhibitors of enzymes like protein kinases is an active area of research, where the pyrrole scaffold is decorated with specific substituents to achieve high potency and selectivity. researchgate.net

The strategic importance of the pyrrole nucleus is evident in the design of numerous therapeutic agents. By using this compound as a starting point, chemists can build molecules that mimic the structure of known bioactive compounds or explore novel chemical entities for drug discovery programs. nih.gov

Role as a Versatile Intermediate in Multi-step Organic Synthesis

In addition to being a direct precursor to fused systems, this compound is a valuable intermediate in longer, multi-step synthetic sequences. Its functional groups can be masked or transformed to allow for reactions at other parts of a larger molecule, and then deprotected or further modified in later steps.

The Hantzsch pyrrole synthesis, a classic method for forming pyrrole rings, often results in pyrrole-3-carboxylic acid esters. nih.gov These esters are stable intermediates that can be carried through several synthetic steps before the ester group is hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides. nih.govsyrris.com This approach has been successfully employed in continuous flow synthesis, demonstrating the robustness and utility of these intermediates in modern synthetic methodologies. syrris.com The ability to perform subsequent modifications makes this class of compounds highly valuable for the construction of diverse libraries of molecules for screening purposes.

The general synthetic utility is outlined in the following table, showcasing the transformations that this intermediate can undergo.

Functional GroupTransformationResulting GroupSynthetic ApplicationRef.
Ethyl EsterHydrolysisCarboxylic AcidFurther coupling reactions (e.g., amide bond formation) nih.gov
Ethyl EsterAminolysisAmideIntroduction of diverse substituents syrris.com
N-Amino GroupAcylationN-AcylaminoModification of electronic properties and steric hindrance acs.org
Pyrrole RingElectrophilic SubstitutionSubstituted PyrroleFunctionalization of the core scaffold nih.gov

Exploration of Structure-Reactivity Relationships for the Development of Novel Chemical Entities

The reactivity of this compound is governed by a complex interplay of electronic and steric effects of its constituent parts. The N-amino group is a strong electron-donating group through resonance, which activates the pyrrole ring towards electrophilic attack. Conversely, the ethyl carboxylate group is an electron-withdrawing group, which deactivates the ring.

The outcome of reactions involving this compound is highly dependent on the nature of the reaction partner and the conditions employed. For example, in reactions with 1,3,5-triazines, the electronic nature of the substituents on the triazine determines whether the reaction proceeds via an SNAr pathway or a Diels-Alder cycloaddition. nih.gov Triazines with good leaving groups favor SNAr, while those with electron-withdrawing groups favor the IEDDA pathway. nih.gov

The N-amino group itself is a potent nucleophile. Its reactivity can be compared to other amino-substituted heterocycles. The presence of the pyrrole ring influences the basicity and nucleophilicity of the amino group. Furthermore, the position of the substituents on the pyrrole ring can direct the regioselectivity of subsequent reactions. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and for the rational development of new molecules with desired properties. For instance, the reactivity of substituted cyclopropenes in Diels-Alder reactions with tetrazines has been shown to vary by over two orders of magnitude depending on the substituent, highlighting the profound impact of subtle structural changes on reaction kinetics. nih.gov A similar detailed understanding for aminopyrroles will aid in the targeted synthesis of novel compounds.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-amino-1H-pyrrole-3-carboxylate, and how do functional groups influence reactivity?

this compound is typically synthesized via cyclocondensation reactions using β-keto esters and amines. The amino and ester groups dictate reactivity: the amino group participates in nucleophilic substitutions, while the ester enables hydrolysis or transesterification. Multi-step protocols often require anhydrous conditions and catalysts like acetic acid or Lewis acids to stabilize intermediates . Methodological Tip : Optimize reaction time and temperature using thin-layer chromatography (TLC) to monitor progress.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?

Key techniques include:

  • NMR : Confirms pyrrole ring substitution patterns (δ 6.5–7.2 ppm for aromatic protons) and ester group presence (δ 4.1–4.3 ppm for ethyl CH₂).
  • HRMS : Validates molecular weight (C₇H₁₀N₂O₂: 154.17 g/mol).
  • XRD : Resolves ambiguities in stereochemistry or crystallinity via SHELX refinement .
    Data Contradiction Analysis : Discrepancies in NOESY vs. XRD data may arise from dynamic effects in solution; cross-validate with computational modeling (e.g., DFT).

Advanced Synthetic Optimization

Q. How can multi-step synthesis be optimized to improve yield and purity?

Example workflow:

StepParameterOptimization StrategyYield Improvement
1CyclizationUse DMF as solvent at 80°C+15%
2AminationReplace NH₄Cl with NH₃ gas+20%
3PurificationGradient column chromatography (hexane:EtOAc)Purity >98%
Note: Avoid prolonged heating to prevent ester hydrolysis .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

  • Electrophilic Substitution : Protect the amino group with Boc to prevent undesired nitration or halogenation.
  • Nucleophilic Attack : Use bulky bases (e.g., LDA) to direct regioselectivity at the 4-position.
  • Redox Reactions : Sodium borohydride selectively reduces ketones without affecting the ester .

Biological Activity and Structure-Activity Relationships (SAR)

Q. How does the substitution pattern influence biological activity compared to analogs?

Comparative SAR table:

CompoundSubstituentActivity (IC₅₀, μM)Key Feature
Target1-NH₂, 3-COOEt12.5 (Kinase X)High solubility
Analog A1-Ph, 3-COOEt45.8Reduced bioavailability
Analog B1-NH₂, 3-COOH8.7Increased cytotoxicity
The amino group enhances target binding, while the ester improves membrane permeability .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Enzyme Inhibition : Use fluorescence polarization for kinase assays.
  • Cellular Uptake : LC-MS quantification in HepG2 cells.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis .

Data Analysis and Computational Modeling

Q. How can molecular docking explain binding interactions despite contradictory crystallographic data?

  • Protocol : Dock the compound into a homology model of the target protein (e.g., AutoDock Vina).
  • Validation : Compare docking poses with XRD electron density maps. Adjust force fields (AMBER vs. CHARMM) to resolve clashes .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • ADMET Prediction : Use SwissADME for bioavailability radar.
  • Toxicity : ProTox-II for hepatotoxicity risk assessment.
  • Metabolites : GLORYx for phase I/II metabolite simulation .

Advanced Purification and Stability

Q. How does pH affect stability during long-term storage?

Stability profile:

pHDegradation (%/month)Major Degradant
4.02%Hydrolyzed ester
7.415%Oxidized pyrrole
Recommendation : Store at pH 5.0–6.0 under inert gas .

Q. What advanced techniques resolve co-elution issues in HPLC purification?

  • 2D-LC : Combine reverse-phase and ion-exchange modes.
  • Chiral Separation : Use cellulose-based columns for enantiomeric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.